N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that features a piperidine ring, a cyclohexylmethyl group, and a cyclopropanesulfonamide moiety. Piperidine derivatives are known for their significant roles in the pharmaceutical industry due to their diverse biological activities .
Properties
Molecular Formula |
C15H28N2O2S |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H28N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h13-16H,1-12H2 |
InChI Key |
LDYMBTSJXOMOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of cyclohexylmethylamine with piperidine derivatives under controlled conditions. The cyclopropanesulfonamide group is introduced through a sulfonation reaction, often using cyclopropanesulfonyl chloride as the sulfonating agent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its biological activities and used in cancer research.
N-(cyclohexylmethyl)-1-(4-methoxypyrimidin-2-yl)piperidin-4-amine: Another piperidine derivative with potential therapeutic applications.
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopropanesulfonamide moiety, in particular, may offer distinct reactivity and interactions compared to other piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
